Glucagon (22-29)

Description

BenchChem offers high-quality Glucagon (22-29) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucagon (22-29) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

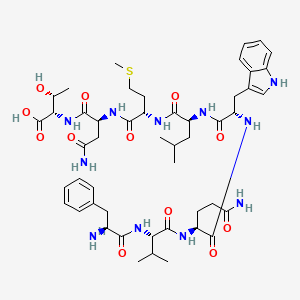

2D Structure

Properties

Molecular Formula |

C49H71N11O12S |

|---|---|

Molecular Weight |

1038.2 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C49H71N11O12S/c1-25(2)20-35(45(67)54-34(18-19-73-6)44(66)58-37(23-39(52)63)47(69)60-41(27(5)61)49(71)72)56-46(68)36(22-29-24-53-32-15-11-10-14-30(29)32)57-43(65)33(16-17-38(51)62)55-48(70)40(26(3)4)59-42(64)31(50)21-28-12-8-7-9-13-28/h7-15,24-27,31,33-37,40-41,53,61H,16-23,50H2,1-6H3,(H2,51,62)(H2,52,63)(H,54,67)(H,55,70)(H,56,68)(H,57,65)(H,58,66)(H,59,64)(H,60,69)(H,71,72)/t27-,31+,33+,34+,35+,36+,37+,40+,41+/m1/s1 |

InChI Key |

LVQQVEMUTJAYBS-NYXLNAOLSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

The Glucagon (22-29) Fragment: A Tale of Rediscovery and a Divergent Signaling Pathway

An In-depth Technical Guide on the Discovery, History, and Core Functional Aspects of the Glucagon (22-29) Fragment

Introduction

For researchers, scientists, and professionals in drug development, the landscape of peptide hormones is one of continuous discovery, where even fragments of well-known molecules can yield surprising biological activities. The story of the glucagon (22-29) fragment is a compelling example of this, charting a course from its initial dismissal as an inactive C-terminal piece of glucagon to its later identification as a modulator of a distinct, non-canonical signaling pathway. This technical guide provides a comprehensive overview of the discovery and history of the glucagon (22-29) fragment, detailing the key experiments that defined its function, summarizing the quantitative data, and illustrating the involved signaling pathways.

A History of Discovery: From Inactive Fragment to Partial Agonist

The journey of the glucagon (22-29) fragment begins with early investigations into the structure-activity relationship of its parent hormone, glucagon. Glucagon, a 29-amino acid peptide, was first identified in the 1920s as a hyperglycemic factor from pancreatic extracts[1]. Its complete amino acid sequence was determined in the 1950s, paving the way for detailed studies of its biological function[1].

The narrative of glucagon (22-29) took a significant turn in the late 1980s with the discovery of "miniglucagon," the glucagon (19-29) fragment. Research by Mallat and colleagues in 1987 revealed that glucagon could inhibit a Ca2+ pump in liver plasma membranes, an effect that was independent of adenylate cyclase activation[3]. They demonstrated that this inhibition was not due to glucagon itself but to a smaller fragment, glucagon (19-29), which was found to be a potent inhibitor of the (Ca2+-Mg2+)-ATPase[3].

In this context, the glucagon (22-29) fragment was re-examined. It was found to act as a partial agonist of miniglucagon (glucagon 19-29)[3][4]. While less potent than miniglucagon, glucagon (22-29) could still elicit a partial inhibitory effect on the (Ca2+-Mg2+)-ATPase[4]. This discovery marked a paradigm shift, suggesting that fragments of glucagon could have biological activities distinct from the parent hormone, mediated through a separate signaling pathway.

Quantitative Data Summary

The biological activity of the glucagon (22-29) fragment has been quantified in several key experiments. The following tables summarize the available quantitative data for easy comparison.

| Parameter | Peptide | Value | Assay System | Reference |

| Inhibition of (Ca2+-Mg2+)-ATPase | Glucagon | Ki = 0.7 µM | Liver Plasma Membranes | [3] |

| Glucagon (19-29) | - (1000x more potent than glucagon) | Liver Plasma Membranes | [3] | |

| Glucagon (22-29) | Ki = 1 µM (low potency) | Liver Plasma Membranes | [4] | |

| 5-15% maximal inhibition | [4] | |||

| Inotropic Effect | Glucagon (22-29) (10 nM) | 18% positive inotropic effect (in combination with 30 nM glucagon) | Chick Embryo Ventricular Cells | [4] |

| Small decrease in cell contraction (when added alone) | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments that were crucial in characterizing the activity of the glucagon (22-29) fragment.

Preparation of Liver Plasma Membranes (Adapted from methods of the era)

A consistent and well-characterized preparation of liver plasma membranes was essential for the early studies on glucagon and its fragments.

Objective: To isolate a fraction of liver homogenate enriched in plasma membranes for use in enzyme and binding assays.

Materials:

-

Male Wistar rats (150-200g)

-

Homogenization Buffer: 1 mM NaHCO3, pH 7.5

-

Sucrose solutions of various densities (e.g., 45%, 41%, 37% w/w)

-

Dounce homogenizer with a loose-fitting pestle

-

Refrigerated centrifuge and ultracentrifuge with swinging-bucket rotors

Protocol:

-

Rats are euthanized, and their livers are rapidly excised and placed in ice-cold homogenization buffer.

-

The livers are minced and homogenized in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

-

The homogenate is filtered through several layers of cheesecloth to remove connective tissue.

-

The filtered homogenate is centrifuged at a low speed (e.g., 1,500 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

The supernatant is collected and centrifuged at a higher speed (e.g., 15,000 x g for 15 minutes) to pellet a crude membrane fraction containing mitochondria and plasma membranes.

-

The pellet is resuspended in a small volume of homogenization buffer and layered on top of a discontinuous sucrose gradient.

-

The gradient is centrifuged at high speed (e.g., 90,000 x g for 2 hours) in a swinging-bucket rotor.

-

The plasma membranes will band at the interface of two of the sucrose layers (e.g., between the 37% and 41% layers).

-

The plasma membrane fraction is carefully collected, diluted with buffer, and pelleted by centrifugation.

-

The final pellet is resuspended in a suitable buffer for subsequent assays and stored at -80°C.

(Ca2+-Mg2+)-ATPase Inhibition Assay

This assay was fundamental in identifying the novel activity of glucagon fragments.

Objective: To measure the effect of glucagon fragments on the activity of the plasma membrane Ca2+ pump.

Materials:

-

Prepared liver plasma membranes

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, and various concentrations of free Ca2+ (buffered with EGTA).

-

ATP (disodium salt)

-

Glucagon, Glucagon (19-29), and Glucagon (22-29) peptides

-

Reagents for phosphate determination (e.g., molybdate-based colorimetric assay)

Protocol:

-

Liver plasma membranes are pre-incubated in the assay buffer at 37°C.

-

The reaction is initiated by the addition of ATP (e.g., to a final concentration of 1 mM).

-

The reaction mixture is incubated for a set period (e.g., 10-30 minutes) at 37°C.

-

The reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).

-

The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is determined using a colorimetric assay.

-

To test the effect of the peptides, they are included in the pre-incubation step at various concentrations.

-

The (Ca2+-Mg2+)-ATPase activity is calculated as the difference between the Pi released in the presence and absence of Ca2+.

-

Inhibition curves are generated by plotting the percentage of enzyme inhibition against the logarithm of the peptide concentration to determine the Ki.

Measurement of Inotropic Effects in Cultured Cardiac Myocytes

This assay was used to assess the physiological relevance of the observed biochemical effects on a cellular level.

Objective: To measure the effect of glucagon (22-29) on the contractility of cardiac muscle cells.

Materials:

-

Primary cultures of chick embryo ventricular myocytes

-

Culture medium (e.g., DMEM supplemented with fetal bovine serum)

-

Tyrode's solution (physiological salt solution)

-

Glucagon and glucagon (22-29) peptides

-

Video microscopy setup for recording cell contractions

Protocol:

-

Ventricular myocytes are isolated from chick embryos and cultured until they form a spontaneously contracting monolayer.

-

The culture medium is replaced with Tyrode's solution, and the cells are allowed to equilibrate.

-

A specific field of view containing several synchronously contracting cells is selected for observation.

-

The baseline contraction amplitude and frequency are recorded using video microscopy.

-

Glucagon (22-29) is added to the medium at the desired concentration, and the cells are observed for a set period.

-

In some experiments, glucagon is added first, followed by glucagon (22-29) to assess for synergistic or partial agonist effects.

-

Changes in the amplitude and frequency of cell contraction are quantified by analyzing the video recordings.

-

The results are expressed as the percentage change from the baseline contractility.

Signaling Pathways and Visualizations

The discovery of the activity of glucagon (22-29) and miniglucagon unveiled a signaling pathway distinct from the classical glucagon receptor (GCGR) pathway.

The Classical Glucagon Signaling Pathway

For context, the well-established signaling pathway for full-length glucagon is presented below. This pathway is initiated by the binding of glucagon to the GCGR, a Gs-coupled receptor, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP).

Caption: Classical Glucagon Signaling Pathway.

The Miniglucagon/Glucagon (22-29) Signaling Pathway

In contrast, the signaling pathway for miniglucagon and its partial agonist, glucagon (22-29), does not involve adenylate cyclase. Instead, it is mediated by a distinct, yet to be fully characterized, receptor and a pertussis toxin-sensitive G-protein (suggesting a Gi/o family member), leading to the inhibition of the plasma membrane (Ca2+-Mg2+)-ATPase.

Caption: Miniglucagon and Glucagon (22-29) Signaling.

Conclusion and Future Directions

The story of the glucagon (22-29) fragment is a testament to the evolving nature of scientific understanding. Initially disregarded as an inactive by-product, it is now recognized as a partial agonist in a signaling pathway that is distinct from that of its parent hormone. This discovery has opened up new avenues of research into the physiological roles of glucagon fragments and their potential as therapeutic agents.

For professionals in drug development, this narrative underscores the importance of re-evaluating existing knowledge and exploring the multifaceted activities of peptide hormones and their metabolites. Future research will likely focus on the definitive identification and characterization of the "miniglucagon receptor," a more detailed elucidation of its downstream signaling cascade, and a deeper understanding of the physiological and pathophysiological roles of these glucagon fragments in metabolic regulation. The journey of the glucagon (22-29) fragment serves as a powerful reminder that within the complex world of biological signaling, there are always new layers of regulation waiting to be discovered.

References

α-Helical Content of the Glucagon (22-29) Fragment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the α-helical secondary structure of the glucagon (22-29) fragment. This C-terminal peptide fragment of glucagon is implicated in the hormone's aggregation properties and demonstrates distinct biological activity. Understanding its conformational dynamics, particularly its propensity to form α-helical structures, is crucial for the development of stable glucagon formulations and for elucidating its physiological roles.

Quantitative Data on α-Helical Content

While precise, experimentally determined quantitative data for the isolated glucagon (22-29) fragment's α-helix content is not extensively documented in publicly available literature, studies on the full-length glucagon and slightly larger C-terminal fragments provide significant insights. Molecular dynamics simulations and Nuclear Magnetic Resonance (NMR) spectroscopy consistently indicate the presence of helical structures within this region.

A study on full-length glucagon using Circular Dichroism (CD) and 2D NMR (NOESY) identified a likely α-helical turn within the sequences Val23-Gln24-Trp25-Leu26, Phe22-Val23-Gln24-Trp25, or Phe22-Val23-Gln24-Trp25-Leu26.[1] This corresponds to approximately 14-17% of the full glucagon molecule adopting an α-helical conformation.[1] Furthermore, NMR chemical shift indexing (CSI) for the full-length hormone in solution suggests an α-helical conformation between residues Phe22 and Leu26.[1]

Molecular dynamics simulations have provided further evidence, showing that the glucagon (20-29) fragment has a notable propensity to form α-helices.[2] Intriguingly, simulations of two molecules of the (22-29) fragment demonstrated a greater increase in α-helical content compared to a single fragment, suggesting that intermolecular interactions promote this conformational transition.[2] These simulations identified that the side chains of Phe-22, Trp-25, Val-23, and Met-27 are key contributors to these interactions.[2]

| Fragment Studied | Experimental/Computational Method | Key Findings Regarding α-Helix Content | Reference |

| Glucagon (full-length) | Circular Dichroism (CD) & 2D NMR (NOESY) | Approximately 14-17% α-helix content, with a helical turn likely in the Phe22-Leu26 region.[1] | [1] |

| Glucagon (full-length) | NMR Chemical Shift Indexing (CSI) | Indicates an α-helical conformation between Phe22 and Leu26.[1] | [1] |

| Glucagon (20-29) Fragment | Molecular Dynamics (MD) Simulation | Shows a greater α-helix content compared to other fragments.[2] | [2] |

| Glucagon (22-29) Fragment | Molecular Dynamics (MD) Simulation | Forms α-helices, with increased helical content upon intermolecular interaction.[2] | [2] |

Signaling Pathway of Glucagon (22-29)

The glucagon (22-29) fragment exhibits biological activity as a partial agonist of miniglucagon (glucagon 19-29).[3][4] Miniglucagon is a potent inhibitor of secretagogue-induced insulin release, and its mechanism of action involves the modulation of calcium signaling pathways.[5] The signaling cascade, which glucagon (22-29) partially activates, is initiated by the binding of the fragment to a yet-unidentified cell surface receptor coupled to a pertussis toxin-sensitive G protein. This leads to membrane hyperpolarization, likely through the opening of potassium channels, which in turn inhibits the activity of voltage-dependent Ca2+ channels. The subsequent decrease in calcium influx results in the inhibition of insulin secretion.[5][6]

Caption: Signaling pathway of Glucagon (22-29) leading to the inhibition of insulin secretion.

Experimental Protocols

The following sections outline the methodologies for the key experiments used to characterize the α-helical content of glucagon fragments.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of the peptide in solution.

Methodology:

-

Sample Preparation:

-

Dissolve the synthesized and purified glucagon (22-29) peptide in an appropriate buffer. A common buffer for glucagon studies is 10 mM phosphate buffer at pH 2.0, which helps maintain peptide solubility.[1]

-

Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis or by measuring the absorbance at 280 nm if the sequence contains tryptophan or tyrosine.

-

Prepare a series of peptide concentrations (e.g., 0.1 to 0.5 mg/mL) to assess for concentration-dependent effects on secondary structure.[1]

-

-

Instrumental Setup:

-

Use a calibrated spectropolarimeter.

-

Set the wavelength range for far-UV CD, typically from 190 to 260 nm.

-

Use a quartz cuvette with a path length appropriate for the sample concentration (e.g., 1 mm).

-

Maintain a constant temperature using a Peltier temperature controller, for example, at 20°C.[1]

-

Continuously purge the instrument with nitrogen gas to prevent ozone formation and absorption of UV light by oxygen.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide solution.

-

Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

-

Subtract the baseline spectrum from the sample spectrum.

-

-

Data Analysis:

-

Convert the raw data (in millidegrees) to molar ellipticity [θ] (deg·cm²·dmol⁻¹).

-

Deconvolute the resulting spectrum using algorithms such as CONTIN, SELCON3, or K2D to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain residue-specific information about the peptide's conformation in solution.

Methodology:

-

Sample Preparation:

-

Dissolve the isotopically labeled (¹⁵N, ¹³C) or unlabeled glucagon (22-29) peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 2.0).

-

The peptide concentration should be in the range of 0.5 to 5 mM.

-

Add a small amount of a chemical shift reference standard, such as DSS or TSP.

-

-

NMR Experiments:

-

Perform a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H NMR: To obtain a general overview of the peptide's folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining secondary and tertiary structure. Specific NOE patterns (e.g., dαN(i, i+3), dαN(i, i+4)) are indicative of α-helices.

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this provides a fingerprint of the protein, with one peak for each backbone amide proton.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using software such as NMRPipe or TopSpin.

-

Assign the resonances to specific protons in the peptide sequence using the TOCSY and NOESY spectra.

-

Analyze the chemical shifts of the Hα protons. Deviations from random coil values (Chemical Shift Index - CSI) can indicate the presence of secondary structure elements. A CSI of -1 for three or more consecutive residues is indicative of an α-helix.[1]

-

Use the NOE-derived distance restraints to calculate a family of 3D structures of the peptide using software like CYANA, XPLOR-NIH, or AMBER.

-

References

- 1. Secondary Structure Characterization of Glucagon Products by Circular Dichroism and Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Transitions and Interactions in the Early Stages of Human Glucagon Amyloid Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A glucagon fragment is responsible for the inhibition of the liver Ca2+ pump by glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Miniglucagon (glucagon 19-29), a potent and efficient inhibitor of secretagogue-induced insulin release through a Ca2+ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Functions of C-Terminal Glucagon Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon, a key hormone in glucose homeostasis, undergoes proteolytic processing to generate smaller peptide fragments. Among these, the C-terminal fragments, particularly glucagon-(19-29), also known as miniglucagon, have emerged as biologically active molecules with distinct physiological roles. This technical guide provides an in-depth overview of the core biological functions of C-terminal glucagon fragments, focusing on their generation, signaling pathways, and physiological effects. Detailed experimental protocols for key assays and quantitative data from seminal studies are presented to facilitate further research and drug development in this area.

Introduction

Proglucagon is a precursor protein that is differentially processed in various tissues to yield a family of related peptide hormones, including glucagon, glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2).[1] Glucagon itself, a 29-amino acid peptide, is primarily known for its hyperglycemic effects, counteracting the actions of insulin.[2][3] However, emerging evidence indicates that C-terminal fragments of glucagon, generated through further processing, possess unique biological activities that are often distinct from, and sometimes opposing to, the parent hormone.

The most extensively studied of these fragments is glucagon-(19-29), or miniglucagon.[4] This 11-amino acid peptide has been shown to be a potent modulator of pancreatic islet cell function, myocyte contractility, and hepatic calcium signaling.[1][5] This guide will consolidate the current understanding of the biological functions of these C-terminal fragments, with a primary focus on miniglucagon, providing a valuable resource for researchers in endocrinology, metabolism, and pharmacology.

Biosynthesis and Generation of C-Terminal Glucagon Fragments

C-terminal glucagon fragments are not primary products of proglucagon processing but are generated from the further cleavage of glucagon. This processing can occur both within the pancreatic islets of Langerhans and at the surface of glucagon's target tissues.[5]

The primary enzyme responsible for generating glucagon-(19-29) is a metalloendopeptidase that cleaves glucagon at the Arg¹⁷-Arg¹⁸ peptide bond. In the pancreas, miniglucagon is found co-localized with glucagon in the secretory granules of α-cells, suggesting its potential role as a paracrine regulator within the islet.[4][6] Peripherally, circulating glucagon can be processed at the surface of target cells, such as hepatocytes and myocytes, leading to the local production of miniglucagon.[7]

Core Biological Functions

The biological activities of C-terminal glucagon fragments, particularly miniglucagon, are potent and occur at picomolar to nanomolar concentrations.

Inhibition of Insulin Secretion

One of the most well-characterized functions of miniglucagon is its potent inhibition of insulin secretion from pancreatic β-cells.[4][8] This inhibitory effect has been observed in response to various secretagogues, including glucose, glucagon, and GLP-1.[8] This suggests that miniglucagon may act as a local negative feedback regulator within the pancreatic islet, fine-tuning insulin release.[4][6]

Modulation of Myocyte Contractility

Miniglucagon exerts a negative inotropic effect on cardiac myocytes at picomolar concentrations.[1][2][5] Interestingly, when combined with glucagon, miniglucagon contributes to a significant positive inotropic effect, suggesting a complex interplay between the parent hormone and its fragment in regulating cardiac function.[2]

Regulation of Hepatic Calcium Pump

In the liver, miniglucagon inhibits the plasma membrane Ca²⁺ pump at picomolar concentrations without affecting adenylyl cyclase activity, a hallmark of glucagon signaling.[1][5] This action is mediated by G proteins and suggests a distinct signaling pathway for miniglucagon in hepatocytes.

Signaling Pathways

The signaling mechanisms of C-terminal glucagon fragments are distinct from that of full-length glucagon, which primarily acts through the Gs-protein coupled glucagon receptor to increase intracellular cAMP.

Inhibition of Insulin Secretion Signaling Pathway

The inhibitory effect of miniglucagon on insulin secretion is mediated by a pertussis toxin-sensitive G-protein, indicating the involvement of a Gi/o protein.[8] This signaling cascade leads to the opening of potassium channels, resulting in membrane hyperpolarization. The hyperpolarization, in turn, closes voltage-dependent Ca²⁺ channels, reducing Ca²⁺ influx and thereby inhibiting insulin exocytosis.[8] This pathway does not involve changes in cellular cAMP levels.[8]

Caption: Signaling pathway of miniglucagon-mediated inhibition of insulin secretion.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological effects of C-terminal glucagon fragments from key studies.

Table 1: Inhibition of Insulin Secretion by Miniglucagon (Glucagon 19-29)

| Experimental Model | Secretagogue | Miniglucagon Concentration | % Inhibition of Insulin Secretion | IC50 | Reference |

| MIN6 β-cell line | Glucose, Glucagon, GLP-1, Glibenclamide | 0.01 - 1000 pM | 80-100% | 1 pM | [8] |

| Isolated Perfused Rat Pancreas | 8.3 mM Glucose | 1 pM | 43% | - | [4] |

| 10 pM | 50% | - | [4] | ||

| 100 pM | 54% | - | [4] | ||

| 1000 pM | 35% | - | [4] | ||

| Isolated Perfused Rat Pancreas | 1 nM GLP-1 | 1 nM | Significant Inhibition | - | [4][6] |

Table 2: Effects of Miniglucagon (Glucagon 19-29) on Myocyte Contractility

| Experimental Model | Miniglucagon Concentration | Effect | Observation | Reference |

| Chick Embryo Ventricular Cells | 0.1 pM - 1 nM | Negative Inotropic | Potent negative inotropic action | [2] |

| Chick Embryo Ventricular Cells | 1 nM (with 30 nM Glucagon) | Positive Inotropic | 45% increase in the amplitude of cell contractility | [2][9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MIN6 Cell Culture and Insulin Secretion Assay

Cell Culture:

-

MIN6 cells (a murine pancreatic β-cell line) are cultured in DMEM containing 4.5 g/L glucose, 15% fetal bovine serum, 100 units/mL penicillin, 100 µg/mL streptomycin, 2% L-glutamine, and 1‰ β-mercaptoethanol.[10]

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Insulin Secretion Assay:

-

Seed MIN6 cells in 12-well plates at a density of 3 x 10⁵ cells/well and culture for 48 hours.[1]

-

Wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing 10 mM HEPES (pH 7.4), 110 mM NaCl, 4.4 mM KCl, 1.45 mM KH₂PO₄, 1.2 mM MgSO₄, 2.3 mM calcium gluconate, 4.8 mM NaHCO₃, and 0.3% bovine serum albumin.[1]

-

Pre-incubate the cells for 30 minutes in KRB buffer with 2.8 mM glucose.[1]

-

Replace the pre-incubation buffer with the experimental buffer containing the desired secretagogues (e.g., 16.7 mM glucose) and various concentrations of miniglucagon (0.01 pM to 1 nM).[1]

-

Incubate for 30-60 minutes at 37°C.

-

Collect the supernatant for insulin measurement.

-

Measure insulin concentration in the supernatant using a radioimmunoassay (RIA) or ELISA kit.[1][11]

Isolated Perfused Rat Pancreas

Surgical Procedure:

-

Male Wistar rats (300-400 g) are fasted overnight.

-

The pancreas is surgically isolated, and the celiac and superior mesenteric arteries are cannulated for perfusion. The portal vein is cannulated for effluent collection.[4]

Perfusion:

-

The isolated pancreas is perfused with a modified Krebs-Ringer bicarbonate buffer (pH 7.4) containing 4% Dextran T-70 and 0.2% bovine serum albumin, gassed with 95% O₂ and 5% CO₂.[4] The perfusion rate is maintained at a constant flow.

-

The pancreas is allowed to equilibrate for a 45-minute stabilization period.[4]

-

The perfusion medium is then switched to one containing the experimental compounds (e.g., 8.3 mM glucose with or without miniglucagon).

-

Effluent is collected at regular intervals for hormone analysis.

Calcium Imaging in MIN6 Cells

-

MIN6 cells are loaded with 10 µM Fura-2-AM in DMEM for 20 minutes at 37°C.[9]

-

The cells are then incubated in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer for 30 minutes to allow for de-esterification of the dye.[9]

-

The coverslip with the loaded cells is mounted on an imaging chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

-

Cells are excited at 340 nm and 380 nm, and emission is recorded at 510 nm.[9]

-

The ratio of the fluorescence intensities (340/380 nm) is used to determine the intracellular calcium concentration.

-

The experimental solutions containing miniglucagon and other agents are perfused over the cells during imaging.

Radioimmunoassay (RIA) for Glucagon and Miniglucagon

Principle: This is a competitive binding assay where unlabeled glucagon or miniglucagon in the sample competes with a fixed amount of ¹²⁵I-labeled peptide for binding to a limited amount of specific antibody.

Procedure (General):

-

Incubate samples or standards with a specific primary antibody (e.g., rabbit anti-glucagon or anti-miniglucagon serum) for 20-24 hours at 4°C.[12]

-

Add ¹²⁵I-labeled glucagon or miniglucagon and incubate for another 20-24 hours at 4°C.[12]

-

Separate the antibody-bound fraction from the free fraction using a second antibody precipitation method (e.g., goat anti-rabbit IgG) or a solid-phase separation technique.[12]

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Measure the radioactivity in the pellet using a gamma counter.

-

The concentration of the peptide in the samples is determined by comparing the results to a standard curve.

Caption: General workflow for the radioimmunoassay of glucagon/miniglucagon.

Conclusion

The C-terminal fragments of glucagon, particularly miniglucagon (glucagon 19-29), are now recognized as important bioactive peptides with distinct physiological roles. Their ability to potently inhibit insulin secretion, modulate cardiac function, and regulate hepatic calcium homeostasis highlights a new layer of complexity in the metabolic regulation orchestrated by proglucagon-derived peptides. The distinct signaling pathways of these fragments, which are independent of the classical glucagon-cAMP axis, present novel therapeutic targets for metabolic diseases such as type 2 diabetes. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the functions of these intriguing peptides and explore their therapeutic potential.

References

- 1. Insulin secretion in MIN6 cells following glucose stimulation. [bio-protocol.org]

- 2. [The isolated perfused rat pancreas - an experimental model for investigation the early events in the pathogenesis of acute pancreatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring Relative Insulin Secretion using a Co-Secreted Luciferase Surrogate [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. In-situ-isolated perfused rat pancreas: a new method for pharmacological studies of the exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Effect of glucagon on insulin secretion through cAMP signaling pathway in MIN6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ibl-international.com [ibl-international.com]

The Role of Glucagon Fragment (22-29) in Amyloid Fibrillation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role the C-terminal fragment of glucagon, encompassing residues 22-29 (Phe-Val-Gln-Trp-Leu-Met-Asn-Thr), plays in the initiation and progression of amyloid fibrillation. Understanding the molecular mechanisms underpinning glucagon aggregation is paramount for the development of stable pharmaceutical formulations and for mitigating the potential cytotoxic effects of amyloid species. This document outlines the key molecular interactions, structural transitions, and provides detailed experimental protocols for studying these phenomena.

The Pivotal Role of the C-Terminal Fragment (22-29) in Fibrillation

The aggregation of the 29-amino acid peptide hormone glucagon into amyloid fibrils is a significant challenge in its pharmaceutical application, leading to loss of therapeutic efficacy and the potential for adverse effects.[1][2] A substantial body of evidence points to the C-terminal region, specifically the fragment spanning residues 22-29, as the primary instigator of the fibrillation cascade.

The initiation of glucagon aggregation is mediated by intermolecular interactions within this C-terminal segment.[1][3][4] This process is characterized by a distinct conformational transition, beginning with the self-assembly of unstructured monomers into α-helix-rich oligomeric intermediates.[1][3] These oligomers then serve as precursors, undergoing further structural rearrangement to form the characteristic β-sheet-rich amyloid fibrils.[1][3]

Molecular dynamics simulations and experimental data have identified key hydrophobic and aromatic residues within the 22-29 fragment as being predominantly involved in these initial C-terminal to C-terminal interactions. These include Phenylalanine-22 (Phe-22), Valine-23 (Val-23), Tryptophan-25 (Trp-25), and Methionine-27 (Met-27).[1][3][4] The interplay of these residues facilitates the formation of the initial α-helical oligomers, which is a critical step in the fibrillation pathway.

Quantitative Analysis of Glucagon Fibrillation

The kinetics of glucagon fibrillation and the structural characteristics of the resulting fibrils have been quantified using various biophysical techniques. These data are essential for comparing the effects of different formulations, mutations, and environmental conditions on aggregation propensity.

Fibrillation Kinetics

The fibrillation of glucagon typically follows a sigmoidal curve, characteristic of a nucleation-dependent polymerization process, with a lag phase, a growth (elongation) phase, and a plateau (equilibrium) phase.[1] The kinetics can be monitored using Thioflavin T (ThT) fluorescence, intrinsic tryptophan fluorescence, and turbidity measurements.

| Parameter | ThT Fluorescence | Intrinsic Fluorescence | Turbidity | Conditions |

| Lag Time (t_lag) | 204 ± 2 min | 164 ± 2 min | 148 ± 3 min | 0.6 mg/mL glucagon in 3.2 mM HCl, 0.9% NaCl (w/v), pH 2.5, 23°C |

| Time to 50% Fibrillation (t_50) | 263 ± 2 min | 212 ± 1 min | 230 ± 1 min | 0.6 mg/mL glucagon in 3.2 mM HCl, 0.9% NaCl (w/v), pH 2.5, 23°C |

Table 1: Fibrillation kinetics of human glucagon monitored by various techniques. Data extracted from reference[1].

Structural Parameters of Glucagon Fibrils

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) provides insights into the solvent accessibility of different regions of the glucagon peptide within the mature fibril. Lower deuterium uptake indicates that the region is protected within the fibril core.

| Peptide Fragment | Deuterium Uptake (Peak I' - Fibril Core) | Deuterium Uptake (Peak II' - Fibril Surface) | Conditions |

| Residues 1-9 | ~2% | ~36% | Mature fibrils incubated in D2O for 48h |

| Residues 10-21 | ~6% | ~28% | Mature fibrils incubated in D2O for 48h |

| Residues 22-29 | ~1% | ~8% | Mature fibrils incubated in D2O for 48h |

Table 2: Deuterium uptake in mature glucagon fibrils, indicating the high degree of protection of the C-terminal fragment (22-29) within the fibril core. Data extracted from reference[1].

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of glucagon fibrillation. The following sections provide step-by-step protocols for key experimental techniques.

Thioflavin T (ThT) Fluorescence Assay for Fibrillation Kinetics

This assay is widely used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Materials:

-

Human glucagon

-

Thioflavin T (ThT)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~482 nm)

Protocol:

-

Preparation of Glucagon Stock Solution: Dissolve lyophilized glucagon in 3.2 mM HCl with 0.9% (w/v) NaCl to a final concentration of 0.6 mg/mL (pH 2.5).

-

Preparation of ThT Stock Solution: Prepare a stock solution of ThT in the same buffer.

-

Assay Setup: In a 96-well black microplate, mix the glucagon solution with ThT to a final concentration of 50 µM ThT.

-

Incubation and Measurement: Incubate the plate at 23°C in a microplate reader.

-

Data Acquisition: Measure the ThT fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 482 nm at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 8 hours). It is recommended to include 5 seconds of automixing before each reading.[1]

-

Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve can be fitted to determine the lag time and the apparent rate constant of fibrillation.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to probe protein conformation and dynamics by measuring the rate of deuterium exchange of backbone amide hydrogens. This method can identify regions of the protein that become protected from the solvent upon aggregation.

Materials:

-

Glucagon

-

Deuterated buffer (e.g., 10 mM sodium citrate, 0.9% NaCl in 99% D2O, pH_read 4.5)

-

Quenching buffer (e.g., acidic, low-temperature buffer)

-

Pepsin column

-

LC-MS system

Protocol for Pulse Labeling during Fibrillation:

-

Initiate Fibrillation: Prepare a 0.6 mg/mL glucagon solution in 3.2 mM HCl, 0.9% NaCl (pH 2.5) and incubate at 23°C.[1]

-

Pulse Labeling: At various time points during the fibrillation process, take a 2 µL aliquot of the glucagon solution and dilute it into 18 µL of the deuterated buffer.[1] This results in a 5-minute pulse labeling.[1]

-

Quenching: Quench the exchange reaction by adding a pre-chilled, acidic quenching buffer.

-

Digestion: Immediately inject the quenched sample onto an online pepsin column for enzymatic digestion.

-

LC-MS Analysis: Separate the resulting peptides by reverse-phase chromatography and analyze by mass spectrometry to determine the mass increase of each peptide, which corresponds to the level of deuterium incorporation.

-

Data Analysis: Compare the deuterium uptake of different peptides at various time points to identify regions that become protected during fibrillation.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM)

TEM and AFM are used to directly visualize the morphology of glucagon aggregates and mature fibrils.

TEM Sample Preparation (Negative Staining):

-

Apply a small aliquot (e.g., 5 µL) of the glucagon fibril solution to a carbon-coated copper grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Wick off the excess sample with filter paper.

-

Wash the grid with a drop of deionized water.

-

Stain the grid with a drop of 2% (w/v) uranyl acetate for 30-60 seconds.

-

Wick off the excess stain and allow the grid to air dry completely before imaging.

AFM Sample Preparation:

-

Cleave a mica substrate to obtain a fresh, atomically flat surface.

-

Deposit a small aliquot (e.g., 8 µL) of the glucagon solution onto the freshly cleaved mica.

-

Allow the sample to adsorb for a few minutes.

-

If imaging in fluid, add a drop of protein-free buffer to the sample.

-

Image the sample using the AFM in tapping mode.

Cell Viability (WST-1) Assay for Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It can be used to assess the cytotoxicity of glucagon fibrils and their precursors.

Materials:

-

PC12 or NIH-3T3 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Glucagon fibril preparations (and soluble controls)

-

WST-1 reagent

-

96-well cell culture plates

-

Microplate reader (absorbance at ~450 nm)

Protocol:

-

Cell Seeding: Seed cells (e.g., PC12 or NIH-3T3) into a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Remove the culture medium and add fresh medium containing different concentrations of glucagon fibrils or soluble glucagon. Include untreated cells as a control.

-

Incubation: Incubate the cells with the glucagon preparations for 24-48 hours.

-

Addition of WST-1: Add 10 µL of WST-1 reagent to each well.

-

Incubation with Reagent: Incubate the plate for 0.5-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at approximately 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Visualizing the Molecular Pathways and Experimental Workflows

Diagrams are provided below to illustrate the key processes involved in glucagon fibrillation initiated by the C-terminal fragment and the general workflows of the experimental techniques.

Caption: Proposed pathway for glucagon fibrillation initiated by C-terminal interactions.

Caption: General workflow for the Thioflavin T (ThT) fibrillation assay.

Caption: General workflow for Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS).

Cytotoxicity of Glucagon Fibrils and Apoptotic Signaling

Glucagon fibrils have been shown to be cytotoxic, inducing cell death through the activation of apoptotic signaling pathways.[5] Studies have demonstrated that exposure of cells, such as PC12 and NIH-3T3, to glucagon fibrils leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[5] The inhibition of caspases can attenuate this glucagon-induced toxicity, confirming the involvement of apoptosis.[5] While the direct role of the 22-29 fragment in cytotoxicity is an area of ongoing research, its necessity for initiating fibrillation suggests it is a critical upstream event for the formation of toxic species.

The canonical glucagon signaling pathway, which regulates glucose metabolism, is initiated by glucagon binding to its G-protein coupled receptor, leading to the production of cAMP and activation of Protein Kinase A (PKA).[6][7][][9] It is important to distinguish this physiological pathway from the cytotoxic signaling induced by the aggregated, non-native form of the peptide. The cytotoxic pathway is believed to be triggered by the physical interaction of the amyloid fibrils or their oligomeric precursors with the cell membrane, leading to cellular stress and the initiation of the intrinsic apoptotic pathway.

Caption: Putative signaling pathway for apoptosis induced by glucagon amyloid fibrils.

References

- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Counting & Health Analysis [sigmaaldrich.com]

- 4. Glucagon-like peptide-1 decreases endogenous amyloid-beta peptide (Abeta) levels and protects hippocampal neurons from death induced by Abeta and iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 9. cusabio.com [cusabio.com]

An In-depth Technical Guide: Glucagon (22-29) as a Partial Agonist at the Miniglucagon Target

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the glucagon fragment (22-29) and its role as a partial agonist of miniglucagon (glucagon 19-29). It covers the distinct, cAMP-independent signaling pathway initiated by miniglucagon, presents quantitative data on the comparative activities of these peptides, and offers detailed experimental protocols for their characterization.

Introduction: Beyond Canonical Glucagon Signaling

Glucagon, a 29-amino acid peptide hormone secreted by pancreatic α-cells, is a primary regulator of glucose homeostasis, primarily acting on the liver to stimulate glucose production.[1][2][3] This action is mediated by the canonical glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) that signals through the Gs protein pathway to increase intracellular cyclic adenosine monophosphate (cAMP).[1][4][5]

However, the biological story of the proglucagon gene is more complex. Post-translational processing of glucagon itself yields smaller, biologically active fragments.[6][7] Among these is miniglucagon , corresponding to amino acids 19-29 of the parent hormone.[6][8] Miniglucagon exhibits a distinct pharmacological profile, notably inhibiting the liver plasma membrane Ca2+ pump and suppressing insulin secretion from pancreatic β-cells.[7][9][10] Crucially, these effects are independent of the classical adenylate cyclase-cAMP pathway.[9][10]

Further investigation into the structure-activity relationship of miniglucagon has focused on its truncated fragments. Glucagon (22-29) , which lacks the initial three N-terminal residues of miniglucagon, has been identified as a partial agonist.[9][11] It elicits the same biological responses as miniglucagon but with significantly lower potency and maximal efficacy.[9][11] This technical guide explores the evidence for this partial agonism, the signaling pathways involved, and the experimental methods used for characterization.

Contrasting Signaling Pathways: Glucagon vs. Miniglucagon

The functional divergence between glucagon and its C-terminal fragments is rooted in their activation of distinct cellular signaling cascades.

Canonical Glucagon Receptor (GCGR) Pathway

Glucagon binding to its receptor on hepatocytes initiates a well-characterized Gs-coupled pathway. This leads to the activation of adenylyl cyclase, a surge in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[1][4][12] PKA then phosphorylates key enzymes involved in glucose metabolism to promote hepatic glucose output.[5]

Caption: Canonical Glucagon/GCGR Gs-cAMP signaling pathway.

Proposed Miniglucagon Signaling Pathway

In contrast, miniglucagon and its partial agonist, Glucagon (22-29), operate through a cAMP-independent mechanism. Evidence points to a pathway involving a pertussis toxin-sensitive G-protein (suggesting a Gi/Go protein), which leads to the inhibition of voltage-dependent Ca2+ channels and direct inhibition of the plasma membrane Ca2+ pump ((Ca2+-Mg2+) ATPase).[7][9][10] This results in altered intracellular calcium dynamics and, in β-cells, hyperpolarization and inhibition of insulin secretion.[10]

Caption: Proposed cAMP-independent miniglucagon signaling pathway.

Quantitative Analysis: Comparative Bioactivity

The characterization of Glucagon (22-29) as a partial agonist stems from direct quantitative comparisons with the full agonist, miniglucagon (19-29). The following table summarizes key findings from the literature.

| Peptide | Assay | Target/Cell Type | Parameter | Value | Efficacy vs. Miniglucagon | Reference |

| Glucagon | (Ca2+-Mg2+) ATPase Inhibition | Liver Plasma Membranes | Ki | ~1 µM | N/A | [9] |

| Miniglucagon (19-29) | Insulin Secretion Inhibition | MIN6 β-cell line | ID50 | ~1 pM | 100% (Full Agonist) | [10] |

| Glucagon (22-29) | (Ca2+-Mg2+) ATPase Inhibition | Liver Plasma Membranes | Ki | ~1 µM | Partial Agonist | [9] |

| Glucagon (22-29) | (Ca2+-Mg2+) ATPase Inhibition | Liver Plasma Membranes | Max. Inhibition | 5-15% | ~5-15% | [9] |

| Glucagon (22-29) | Inotropic Effect (Heart) | Cardiomyocytes | Effect | Partial positive inotropic effect | Partial Agonist | [9] |

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct head-to-head comparative studies are limited.

Experimental Methodologies

The characterization of ligands like Glucagon (22-29) requires a suite of binding and functional assays. The following sections provide detailed, generalized protocols for the key experiments cited in the analysis of miniglucagon and its analogues.

Caption: General experimental workflow for agonist characterization.

Protocol: Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

1. Membrane Preparation:

-

Culture cells expressing the putative receptor (e.g., HEK293 cells or primary hepatocytes).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells via hypotonic shock in ice-cold sterile water.

-

Scrape and pellet ruptured cells by centrifugation (e.g., 13,000 x g for 30 min).[13]

-

Resuspend the crude membrane pellet in a binding buffer (e.g., 25 mM HEPES pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 50 mg/L bacitracin).[13]

-

Determine total protein content using a BCA or similar protein assay.

2. Binding Reaction:

-

In a 96-well plate, combine:

-

A fixed concentration of radiolabeled ligand (e.g., 125I-Miniglucagon). The concentration should be below the Kd for the receptor to ensure sensitivity.[13]

-

A range of concentrations of the unlabeled competitor (e.g., Glucagon (22-29)) spanning several orders of magnitude.

-

Cell membrane preparation (typically 10-50 µg protein per well).

-

-

Define wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of unlabeled full agonist).

3. Incubation and Separation:

-

Incubate the plate for a set time at a specific temperature to reach equilibrium (e.g., 60 minutes at 23°C).[13]

-

Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester. This separates bound from free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

4. Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot specific binding as a function of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]

Protocol: cAMP Accumulation Assay

This assay is used as a counter-screen to confirm that the biological effects of miniglucagon and its analogues are not mediated through the canonical GCGR-cAMP pathway.

1. Cell Culture and Plating:

-

Plate cells expressing the glucagon receptor (e.g., CHO-K1 or HEK293 cells) in a 384-well plate and culture overnight.[15][16]

2. Assay Procedure:

-

Wash cells with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP degradation.[15]

-

Add test compounds (Glucagon as a positive control, Miniglucagon, Glucagon (22-29)) at various concentrations.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).[15][17]

3. Lysis and Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercial detection kit. Common formats include:

-

Competitive ELISA: Endogenous cAMP competes with a cAMP-HRP conjugate for binding to a specific antibody.[18][19]

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on competition between endogenous cAMP and a labeled cAMP tracer for an anti-cAMP antibody.[17]

-

Luminescence-based sensors (e.g., GloSensor): A genetically encoded sensor that emits light upon cAMP binding.[18]

-

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Quantify the amount of cAMP produced in response to each compound.

-

Plot the cAMP concentration against the ligand concentration to determine potency (EC50) for any active compounds. For miniglucagon and Glucagon (22-29), no significant increase in cAMP is expected.[10]

Protocol: Insulin Secretion Assay

This assay measures the physiological effect of miniglucagon and its partial agonists on inhibiting insulin release from pancreatic β-cells.

1. Cell Culture:

-

Culture an insulin-secreting cell line, such as MIN6 cells, under standard conditions.[10]

-

Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

2. Pre-incubation and Stimulation:

-

Wash cells and pre-incubate them in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2-3 mM glucose) for 1-2 hours to establish a basal state of insulin secretion.

-

Replace the buffer with solutions containing:

3. Incubation and Supernatant Collection:

-

Incubate the cells at 37°C for a defined period (e.g., 60 minutes).

-

Carefully collect the supernatant from each well. The supernatant contains the secreted insulin.

4. Insulin Quantification:

-

Measure the concentration of insulin in the collected supernatants using a standard method such as:

-

Radioimmunoassay (RIA)

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

5. Data Analysis:

-

Normalize the amount of secreted insulin to the total protein content or cell number in each well.

-

Plot the percentage inhibition of secretagogue-stimulated insulin release as a function of the test peptide concentration.

-

Determine the ID50 (concentration causing 50% inhibition) and the maximal inhibition (Emax) for each peptide.

Discussion and Future Directions

The characterization of Glucagon (22-29) as a partial agonist provides critical insights into the structure-activity relationship of the miniglucagon signaling system. The data suggests that while the C-terminal portion of miniglucagon (residues 22-29) is sufficient for receptor binding and activation, the N-terminal residues (19-21: Ala-Gln-Asp) are essential for full agonistic activity and high potency.[9]

This finding has several implications for researchers and drug developers:

-

Receptor Pharmacology: Glucagon (22-29) can be a valuable tool for probing the as-yet-unidentified miniglucagon receptor. As a partial agonist, it can help stabilize active receptor conformations for structural studies without inducing the maximal downstream response.

-

Therapeutic Potential: The miniglucagon pathway, which potently inhibits insulin secretion, represents a potential target for modulating β-cell function.[6][20] Understanding the molecular determinants of partial vs. full agonism is crucial for designing selective modulators, whether they be agonists (for conditions of hyperinsulinemia) or antagonists (for impaired insulin secretion).

-

Off-Target Effects: The processing of glucagon into active fragments like miniglucagon highlights the need to consider the full metabolic profile of glucagon-based therapeutics.[6][8]

Future research should focus on the definitive identification and cloning of the miniglucagon receptor, which will enable more precise pharmacological characterization and high-throughput screening for novel modulators.

Conclusion

Glucagon (22-29) acts as a partial agonist of miniglucagon (19-29), mimicking its biological effects, such as inhibition of the liver Ca2+ pump and modulation of cardiac contractility, but with lower efficacy.[9] This activity is mediated through a distinct, cAMP-independent signaling pathway that contrasts sharply with the canonical actions of the parent hormone, glucagon. The quantitative analysis and detailed experimental protocols provided in this guide serve as a comprehensive resource for scientists investigating this novel signaling axis and for professionals in the field of metabolic drug discovery.

References

- 1. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Glucagon - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. proteopedia.org [proteopedia.org]

- 6. The glucagon-miniglucagon interplay: a new level in the metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Miniglucagon (glucagon 19-29), a potent and efficient inhibitor of secretagogue-induced insulin release through a Ca2+ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. abcam.com [abcam.com]

- 20. Miniglucagon (glucagon 19-29): a novel regulator of the pancreatic islet physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Inhibition of the Plasma Membrane Ca2+ Pump by Glucagon (22-29): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism by which the glucagon fragment, Glucagon (22-29), inhibits the plasma membrane Ca2+ pump, also known as the (Ca2+-Mg2+)-ATPase. It is now understood that glucagon itself is likely a precursor to the more potent inhibitory fragment, Glucagon (19-29), for which Glucagon (22-29) acts as a partial agonist. This inhibition is a direct effect on the pump and operates independently of the classical glucagon signaling pathway involving adenylate cyclase and cAMP. This document consolidates key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Ca2+ Pump Inhibition

Glucagon (22-29), a C-terminal fragment of the full glucagon peptide, exerts a direct inhibitory effect on the plasma membrane Ca2+ pump in liver cells.[1][2][3][4] This action is crucial for modulating intracellular calcium levels. The primary mechanism is not via the canonical G-protein coupled receptor pathway that leads to the activation of adenylate cyclase.[1][3][4] Instead, the inhibition is a more direct interaction with the (Ca2+-Mg2+)-ATPase.

Research has revealed that the larger fragment, Glucagon (19-29) or "miniglucagon," is a significantly more potent inhibitor of the liver Ca2+ pump, being approximately 1,000 times more effective than the parent glucagon molecule.[3][4] Glucagon (22-29) functions as a partial agonist to this more active fragment.[1][3] The inhibitory action of miniglucagon has been shown to be mediated by cholera toxin-sensitive G proteins, suggesting a localized signaling cascade at the plasma membrane that does not involve cyclic AMP.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the inhibition of the plasma membrane Ca2+ pump by Glucagon (22-29) and related peptides.

| Peptide | Maximal Inhibition of (Ca2+-Mg2+)-ATPase | Inhibitory Constant (Ki) | Reference |

| Glucagon (22-29) | 5-15% | ~1 µM | [1] |

| Glucagon | Not specified | 0.7 µM | [3] |

| Glucagon (19-29) | Significantly higher than Glucagon | ~1,000-fold lower than Glucagon | [3][4] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the inhibitory mechanism of Glucagon (22-29) on the Ca2+ pump.

Preparation of Glucagon Fragments

A common method for obtaining glucagon fragments for experimental use involves enzymatic cleavage of the parent hormone.[3][4]

-

Starting Material: Native Glucagon.

-

Enzymatic Digestion: Tryptic cleavage is utilized to specifically cut the glucagon molecule at the dibasic doublet Arg17-Arg18.

-

Purification: The resulting peptide fragments are separated and purified using reverse-phase high-performance liquid chromatography (HPLC).

Measurement of Ca2+ Pump Activity

The activity of the plasma membrane Ca2+ pump ((Ca2+-Mg2+)-ATPase) can be assessed through several established methods.[6][7]

This method quantifies the enzymatic activity of the pump by measuring the rate of ATP consumption in a calcium-dependent manner.

-

Preparation of Microsomes: Liver plasma membranes (microsomes) are isolated from tissue homogenates by differential centrifugation.[7]

-

Reaction Mixture: The microsomes are incubated in a reaction buffer typically containing:

-

Buffer (e.g., MOPS or HEPES)

-

KCl

-

MgCl2

-

ATP

-

A calcium ionophore (e.g., A23187) to ensure access of Ca2+ to the pump.

-

Varying concentrations of free Ca2+ buffered with EGTA.

-

The peptide of interest (e.g., Glucagon (22-29)).

-

-

Measurement: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time, often using a colorimetric assay.

This technique directly measures the transport of calcium into membrane vesicles.

-

Vesicle Preparation: Sealed plasma membrane vesicles are prepared.

-

Reaction: The vesicles are incubated in a buffer containing ATP and radioactive 45Ca2+.

-

Quantification: At specific time points, the reaction is stopped, and the vesicles are rapidly filtered. The amount of 45Ca2+ trapped inside the vesicles is then quantified using a scintillation counter.

Real-time measurement of Ca2+ uptake can be achieved using fluorescent calcium dyes.[8]

-

Tissue Homogenate Preparation: Muscle or other tissue homogenates are prepared.

-

Fluorophore Loading: The homogenates are incubated with a Ca2+ sensitive fluorophore such as indo-1.

-

Kinetic Measurement: The preparation is placed in a plate reader, and the reaction is initiated by the addition of ATP. Changes in fluorescence, corresponding to the sequestration of Ca2+ from the medium by the pump, are monitored in real-time.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

Caption: Canonical Glucagon Signaling Pathway.

Caption: Glucagon Fragment-Mediated Ca2+ Pump Inhibition.

Caption: Experimental Workflow for Ca2+ Pump Inhibition Assay.

Conclusion

The inhibition of the plasma membrane Ca2+ pump by Glucagon (22-29) represents a distinct, non-canonical signaling action of a glucagon-derived peptide. While Glucagon (22-29) itself is a weak partial agonist, its study has been instrumental in identifying the more potent inhibitor, Glucagon (19-29). This direct, G-protein-mediated inhibition of the (Ca2+-Mg2+)-ATPase provides a rapid, localized mechanism for modulating cellular calcium dynamics, independent of the broader hormonal effects mediated by cAMP. A thorough understanding of this pathway, supported by the quantitative data and experimental protocols outlined in this guide, is essential for researchers and professionals in drug development exploring the multifaceted roles of glucagon and its metabolites in cellular physiology and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MBS5823958 | Glucagon (22-29) Biotrend [biotrend.com]

- 3. A glucagon fragment is responsible for the inhibition of the liver Ca2+ pump by glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Measuring Ca2+ pump activity in overexpression systems and cardiac muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Glucagon (22-29): Investigating its Interaction with the Adenylate Cyclase Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the glucagon fragment (22-29) and its relationship with the adenylate cyclase signaling cascade. While the full-length glucagon peptide is a potent activator of this pathway, extensive research has demonstrated that the C-terminal fragment, Glucagon (22-29), does not share this activity. This document elucidates the canonical glucagon signaling pathway for context, presents the evidence for the lack of direct adenylate cyclase activation by Glucagon (22-29), explores its alternative biological activities, and provides detailed experimental protocols used to make these determinations.

The Canonical Glucagon Signaling Pathway

Glucagon, a 29-amino acid peptide hormone, plays a critical role in maintaining glucose homeostasis.[1] Its effects are primarily mediated through the Glucagon Receptor (GCGR), a member of the G protein-coupled receptor (GPCR) superfamily.[2][3] Upon binding, the GCGR activates the heterotrimeric G protein, Gs.[2] The activated Gs alpha subunit then stimulates membrane-bound adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5] This increase in intracellular cAMP, a key second messenger, leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets to promote hepatic glucose production.[1][6]

Glucagon (22-29) and Adenylate Cyclase: A Lack of Activation

Structure-function studies have dissected the glucagon molecule, revealing that different regions are responsible for receptor binding and signal transduction. The N-terminal histidine residue is considered essential for biological activity, while a hydrophobic region near the C-terminus (residues 22-27) is critical for binding to the GCGR.[7][8]

However, multiple studies have conclusively shown that C-terminal fragments, including Glucagon (22-29), fail to activate adenylate cyclase.[7][9] They also do not inhibit the response of the enzyme to full-length glucagon or effectively compete with labeled glucagon for receptor binding, indicating a critical lack of both binding affinity and efficacy for this specific signaling output.[7][9][10]

Quantitative Data Summary

The following table summarizes the functional activity of Glucagon (22-29) in relation to adenylate cyclase activation, based on available literature.

| Compound | Target System | Assay Type | Result | Reference |

| Glucagon (22-29) | Liver Plasma Membranes | Adenylate Cyclase Activity | No activation observed | [7][9] |

| Glucagon (22-29) | Fat-cell "ghosts" | Adenylate Cyclase Activity | No activation observed | [7] |

| Glucagon (22-29) | Liver Plasma Membranes | [¹²⁵I]glucagon Binding | No competition observed | [7][9] |

| des-(22-26)-glucagon | Rat Liver Plasma Membranes | Receptor Binding | 0.00060% potency vs. native glucagon | [8] |

Alternative Biological Activity of Glucagon Fragments

While devoid of adenylate cyclase stimulating activity, Glucagon (22-29) is not biologically inert. It has been identified as a partial agonist of miniglucagon (Glucagon 19-29).[11] Notably, this fragment can specifically inhibit the Ca²⁺ pump ((Ca²⁺-Mg²⁺) ATPase) in liver plasma membranes, an action that occurs independently of the adenylate cyclase pathway.[11]

| Compound | Target | Activity | Potency (Ki) | Reference |

| Glucagon (22-29) | (Ca²⁺-Mg²⁺) ATPase | Inhibition (5-15% max) | ~1 µM | [11] |

This distinct activity suggests that different fragments of the proglucagon peptide may have unique physiological roles mediated by separate signaling mechanisms.

Experimental Protocols

To determine the functional consequences of ligand-receptor interactions, several key assays are employed. The following sections detail the methodologies for assays crucial to understanding the activity of glucagon and its fragments.

Adenylate Cyclase Activity Assay

This assay directly measures the enzymatic activity of adenylate cyclase by quantifying the amount of cAMP produced from ATP.

Objective: To determine if a ligand (e.g., Glucagon (22-29)) stimulates cAMP production in a given cell or membrane preparation.

General Protocol:

-

Preparation: Isolate plasma membranes from a relevant tissue (e.g., rat liver) or use cultured cells expressing the receptor of interest (e.g., GCGR).[12]

-

Reaction Mixture: Prepare a buffer containing ATP, an ATP-regenerating system (like creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation, and Mg²⁺.

-

Incubation: Add the membrane/cell preparation to the reaction mixture. Aliquot into tubes containing various concentrations of the test ligand (e.g., Glucagon (22-29), full-length glucagon as a positive control) or buffer alone (basal activity). Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).[12]

-

Termination: Stop the reaction, typically by adding a strong acid (e.g., perchloric acid) or by boiling.

-

Quantification: Centrifuge to remove protein. Measure the cAMP concentration in the supernatant using a competitive binding assay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

-

Data Analysis: Express cAMP produced as pmol/min/mg protein. Plot cAMP production against ligand concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Radioligand Binding Assay

This assay measures the direct interaction between a radiolabeled ligand and a receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). Inhibition assays can determine the affinity of unlabeled competitors.

Objective: To determine if an unlabeled ligand (e.g., Glucagon (22-29)) can compete with a radiolabeled ligand (e.g., [¹²⁵I]glucagon) for binding to the GCGR.[13]

General Protocol:

-

Preparation: Prepare purified plasma membranes from cells or tissues expressing the GCGR.[14]

-

Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of radiolabeled glucagon, and increasing concentrations of the unlabeled competitor (Glucagon (22-29)). Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled native glucagon).[13]

-

Equilibration: Incubate the mixture at a specific temperature until binding reaches equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the membranes.[14][15]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Subtract non-specific binding from all measurements to get specific binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to an inhibition constant (Ki).[13]

GTPγS Binding Assay

This is a functional assay that measures the first step in signal transduction after receptor activation: the exchange of GDP for GTP on the Gα subunit. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to trap G proteins in their active state.[16][17]

Objective: To measure the ability of a ligand to induce G protein activation via a specific receptor.

General Protocol:

-

Preparation: Prepare cell membranes containing the GPCR and associated G proteins.[17]

-

Reaction Mixture: Prepare an assay buffer containing GDP (to ensure G proteins are in their basal state), Mg²⁺, and the test ligand (e.g., Glucagon (22-29)).

-

Incubation: Pre-incubate the membranes with the ligand and GDP.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS. Incubate at a controlled temperature (e.g., 30°C) for a set time. Agonist binding will accelerate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[18]

-

Termination & Separation: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[16]

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins trapped on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS). Plot the specific binding against the ligand concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ) for G protein activation.[19]

Conclusion

The evidence strongly indicates that the glucagon fragment (22-29) does not contribute to the activation of adenylate cyclase. This function is attributed to the N-terminal domain of the full-length glucagon peptide. The C-terminal region, while important for overall receptor affinity in the context of the full peptide, does not possess intrinsic efficacy for stimulating the Gs-cAMP pathway when isolated. Instead, Glucagon (22-29) demonstrates a distinct biological activity by inhibiting the plasma membrane Ca²⁺ pump, a mechanism independent of adenylate cyclase. For researchers in drug development, this clear distinction in structure-function relationships is critical for the design of selective glucagon receptor agonists and antagonists.

References

- 1. KEGG PATHWAY: Glucagon signaling pathway - Homo sapiens (human) [kegg.jp]

- 2. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Interaction of Glucagon G-Protein Coupled Receptor with Known Natural Antidiabetic Compounds: Multiscoring In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pnas.org [pnas.org]

- 8. Glucagon: structure-function relationships investigated by sequence deletions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pnas.org [pnas.org]

- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. scite.ai [scite.ai]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]